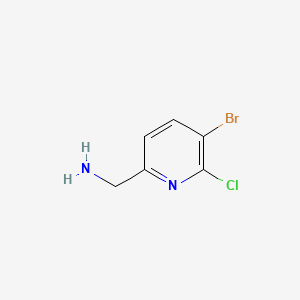
2-(Chloromethyl)naphthalene-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)naphthalene-4-carboxylic acid is an organic compound with the molecular formula C12H9ClO2 It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)naphthalene-4-carboxylic acid typically involves the chloromethylation of naphthalene derivatives. One common method is the Friedel-Crafts alkylation reaction, where naphthalene is reacted with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting 2-(Chloromethyl)naphthalene is then oxidized to form the carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)naphthalene-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid group.
Reduction: The compound can be reduced to form 2-(Methyl)naphthalene-4-carboxylic acid.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 2-(Hydroxymethyl)naphthalene-4-carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products
Oxidation: 2-(Carboxymethyl)naphthalene-4-carboxylic acid.
Reduction: 2-(Methyl)naphthalene-4-carboxylic acid.
Substitution: 2-(Hydroxymethyl)naphthalene-4-carboxylic acid.
Applications De Recherche Scientifique
2-(Chloromethyl)naphthalene-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of chloromethyl groups on biological systems.
Industry: Used in the production of dyes, pigments, and other materials.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)naphthalene-4-carboxylic acid involves its reactivity with nucleophiles. The chloromethyl group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new compounds. This reactivity is utilized in organic synthesis to create a wide range of derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Methyl)naphthalene-4-carboxylic acid
- 2-(Hydroxymethyl)naphthalene-4-carboxylic acid
- 2-(Bromomethyl)naphthalene-4-carboxylic acid
Uniqueness
2-(Chloromethyl)naphthalene-4-carboxylic acid is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis and various industrial applications.
Propriétés
Formule moléculaire |
C12H9ClO2 |
|---|---|
Poids moléculaire |
220.65 g/mol |
Nom IUPAC |
3-(chloromethyl)naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C12H9ClO2/c13-7-8-5-9-3-1-2-4-10(9)11(6-8)12(14)15/h1-6H,7H2,(H,14,15) |
Clé InChI |
JMAMLCKMECKCDV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C=C2C(=O)O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-[(2-Methylpropan-2-yl)oxy]ethyl]-3-nitrobenzene](/img/structure/B11885161.png)



![2-(Ethyldimethylsilyl)benzo[d]thiazole](/img/structure/B11885206.png)

![3-(4-Aminothieno[2,3-d]pyrimidin-6-yl)propanamide](/img/structure/B11885218.png)





![Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole-1(9aH)-carboxamide](/img/structure/B11885241.png)
